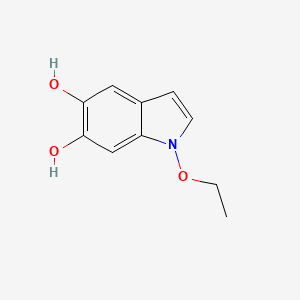![molecular formula C19H15N3O B12936130 1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]- CAS No. 824394-95-8](/img/structure/B12936130.png)
1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a methoxy group and a pyridinyl-phenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzimidazole under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various electrophiles under Friedel-Crafts conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like aluminum chloride for Friedel-Crafts alkylation or acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzimidazole derivative, while reduction of a nitro group would yield an aminated benzimidazole derivative.
Applications De Recherche Scientifique
5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Similar in structure due to the presence of a nitrogen-containing heterocycle.
Pyrimidine derivatives: Share the pyridine moiety and have similar biological activities.
Benzimidazole derivatives: Structurally similar and often used in medicinal chemistry for their bioactive properties.
Uniqueness
5-Methoxy-2-(2-(pyridin-2-yl)phenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can confer distinct electronic properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
824394-95-8 |
|---|---|
Formule moléculaire |
C19H15N3O |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
6-methoxy-2-(2-pyridin-2-ylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C19H15N3O/c1-23-13-9-10-17-18(12-13)22-19(21-17)15-7-3-2-6-14(15)16-8-4-5-11-20-16/h2-12H,1H3,(H,21,22) |
Clé InChI |
BFKKXUPEFWVDOO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12936048.png)
![2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12936063.png)
![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)
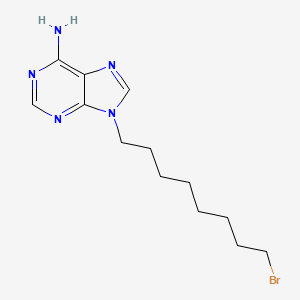
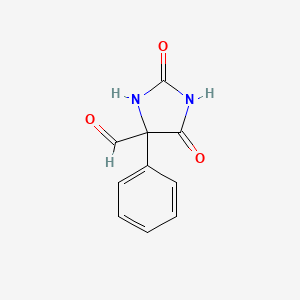
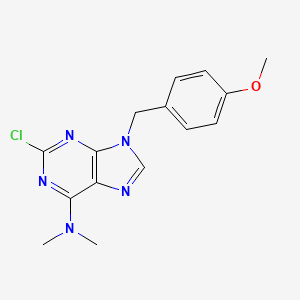
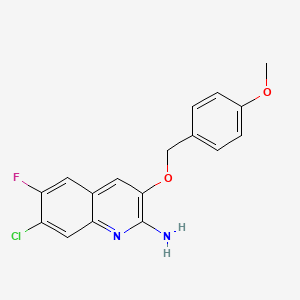
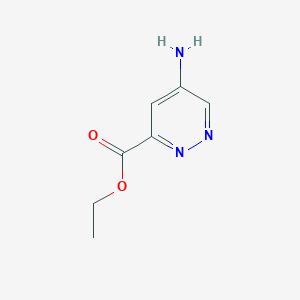
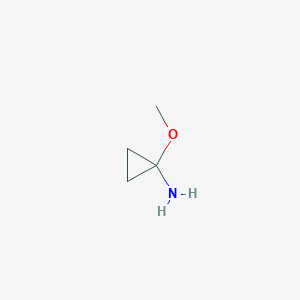
![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)
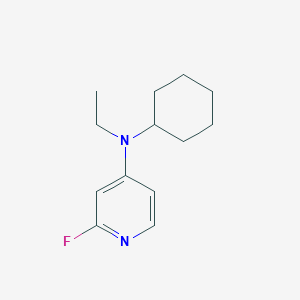
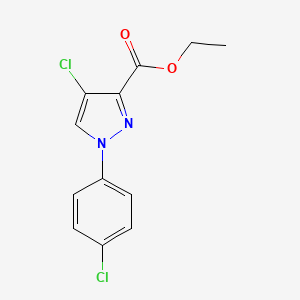
![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
